Miriplatin vs. Cisplatin: Equal Efficacy with Superior Renal Safety Profile in Randomized Controlled Trial
In a randomized controlled trial (n=98) comparing miriplatin versus cisplatin in TACE and transarterial infusion chemotherapy (TAI) for HCC, miriplatin demonstrated equivalent therapeutic efficacy at 3 months post-treatment [1]. The proportion of patients achieving TE3+4 (treatment effect grades 3-4) was 45.0% for miriplatin versus 42.3% for cisplatin (P = 0.8551). Overall survival showed no significant difference between groups (P = 0.905). Critically, creatinine levels in the cisplatin group rose significantly 3 days after TACE or TAI (P = 0.0397), whereas miriplatin did not induce this nephrotoxic elevation. The study conclusion explicitly states that cisplatin should be avoided for patients with renal dysfunction or inadequate hydration.
| Evidence Dimension | Therapeutic effect (TE3+4 rate at 3 months) and renal safety |
|---|---|
| Target Compound Data | 45.0% TE3+4 rate; no significant creatinine elevation |
| Comparator Or Baseline | Cisplatin: 42.3% TE3+4 rate (P = 0.8551); significant creatinine elevation at day 3 (P = 0.0397) |
| Quantified Difference | Equivalence in efficacy (P = 0.8551); superior renal safety (P = 0.0397 for creatinine elevation) |
| Conditions | Randomized controlled trial; patients with HCC indicated for TACE or TAI; n=49 per group; assessed at 3 months post-treatment |
Why This Matters
Procurement of miriplatin over cisplatin enables equivalent oncologic outcomes while eliminating the nephrotoxicity risk and logistical burden of mandatory periprocedural hydration, directly impacting patient eligibility and protocol efficiency.
- [1] Otsuji K, et al. Efficacy and safety of cisplatin versus miriplatin in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial. Hepatol Res. 2015;45(5):514-522. View Source
